molecular formula C21H29N5O2 B5145396 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B5145396
M. Wt: 383.5 g/mol
InChI Key: OEEMKEVRGJODQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide, also known as BODIPY, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various scientific research applications, including bioimaging, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is based on its fluorescent properties. When excited by light of a specific wavelength, 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide emits light at a longer wavelength, allowing for easy detection and visualization. The fluorescence properties of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide are highly dependent on its chemical structure and the environment in which it is located. This makes 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide a versatile tool for studying biological processes and chemical reactions.
Biochemical and Physiological Effects:
1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is generally considered to be non-toxic and biocompatible, making it an ideal tool for studying biological processes. However, some studies have shown that 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can affect the activity of enzymes and other proteins, potentially leading to false results in experiments. Additionally, the fluorescent properties of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can be affected by changes in pH and other environmental factors, which can complicate data interpretation.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide in lab experiments include its ease of synthesis, biocompatibility, and versatility. 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can be used in a wide range of experiments, from bioimaging to chemical biology. However, there are also some limitations to using 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide. As mentioned earlier, 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can affect the activity of enzymes and other proteins, potentially leading to false results in experiments. Additionally, the fluorescence properties of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can be affected by changes in pH and other environmental factors, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide. One area of interest is the development of new 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide derivatives with improved properties, such as increased fluorescence intensity or altered spectral properties. Another area of interest is the use of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide more comprehensive information about biological processes. Additionally, 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide could be used in combination with other fluorescent dyes to enable multi-color imaging, allowing for the simultaneous visualization of multiple biological processes.

Synthesis Methods

The synthesis of 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide involves the condensation of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with 1,4-bis(2,6-diformylphenyl)piperazine in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method is relatively simple and efficient, making 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide easily accessible for scientific research.

Scientific Research Applications

1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been widely used in various scientific research applications, including bioimaging, drug discovery, and chemical biology. As a fluorescent dye, 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can be used to visualize and track biological processes in living cells and tissues. It has been used to study the localization and trafficking of proteins, lipids, and nucleic acids. 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has also been used in drug discovery to screen for potential drug candidates and to study the mechanism of action of existing drugs. In chemical biology, 1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been used to study enzyme activity, protein-protein interactions, and cell signaling pathways.

properties

IUPAC Name

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c22-20(27)21(26-11-5-2-6-12-26)9-13-25(14-10-21)16-19-23-18(24-28-19)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEMKEVRGJODQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=NC(=NO3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

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